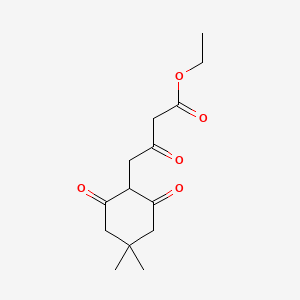

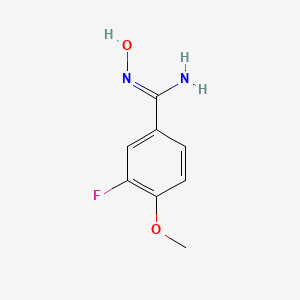

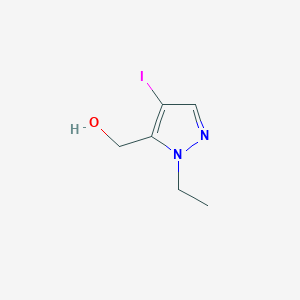

1-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex dihydropyridine derivatives often involves multi-step reactions, including the aza-Wittig reaction, cycloaddition, and subsequent ring-transformation mechanisms. A notable method is the one-pot synthesis approach, which can unexpectedly yield dihydropyridine-triazine derivatives, highlighting the intricate chemistry and potential for novel compound discovery within this chemical space (Okawa et al., 1997).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by their distinct 1,2-dihydropyridine core, often modified with various substituents that impact the compound's physical and chemical properties. X-ray diffraction and NMR spectroscopy are common techniques used to elucidate these structures, revealing information about stereochemistry and molecular conformation (Demir-Ordu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of dihydropyridine derivatives encompasses a range of reactions, including cycloadditions, substitutions, and transformations that can be tailored by the choice of substituents and reaction conditions. These reactions are pivotal for the synthesis of diverse chemical entities with potential biological activities (Kolisnyk et al., 2015).

Physical Properties Analysis

Dihydropyridine derivatives exhibit a variety of physical properties, including solubility, melting points, and crystalline forms, which are influenced by their molecular structures and functional groups. These properties are crucial for determining the compound's applicability in different chemical and pharmaceutical contexts (Verdecia et al., 1996).

Chemical Properties Analysis

The chemical properties of dihydropyridine derivatives, such as reactivity, stability, and interactions with biological targets, are largely dictated by their molecular architecture. Investigations into these properties are essential for the development of compounds with desired biological or chemical functionalities (Gad-Elkareem et al., 2011).

科学的研究の応用

Synthesis and Reactions

- Research on chromone-3-carboxamides has shown that their reactions with cyanothioacetamide can form compounds with potential applications in medicinal chemistry and drug design due to their structural complexity and functional group diversity (Kornev et al., 2019).

- The synthesis of new tetrahydropyrimidine-2-thione and their derivatives demonstrates the interest in developing compounds with a variety of biological activities, indicating the broad applicability of such structures in drug discovery (Fadda et al., 2013).

Potential Biological Activities

- Certain dihydropyridines bearing carboxy functions have been identified as antihypertensive agents and coronary vessel dilators, highlighting the therapeutic potential of related compounds in cardiovascular diseases (Abernathy, 1978).

- The anti-human immunodeficiency virus (HIV) activity of pyrrolidine-2-carboxamide derivatives underscores the relevance of this chemical framework in developing antiviral agents (Tamazyan et al., 2007).

Chemical Properties and Interactions

- Research on the synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives from methyl 2-(N-triphenylphosphoranylidene)aminonicotinate, aryl isocyanates, and primary amines highlights the chemical reactivity and potential for creating diverse heterocyclic compounds, which are crucial in medicinal chemistry (Okawa et al., 1997).

Antimicrobial and Antihypertensive Activities

- The antimicrobial and antihypertensive activities of dihydropyrimidines suggest the importance of these structures in developing new therapies for infectious diseases and hypertension, respectively (Rana et al., 2004).

特性

IUPAC Name |

1-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-20-5-2-3-15(17(20)22)16(21)19-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNYPQAKKHEFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)